Cuminaldehyde-d8 Cuminaldehyde-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16598235
InChI: InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3/i1D3,2D3,3D,8D
SMILES:
Molecular Formula: C10H12O
Molecular Weight: 156.25 g/mol

Cuminaldehyde-d8

CAS No.:

Cat. No.: VC16598235

Molecular Formula: C10H12O

Molecular Weight: 156.25 g/mol

* For research use only. Not for human or veterinary use.

Cuminaldehyde-d8 -

Specification

Molecular Formula C10H12O
Molecular Weight 156.25 g/mol
IUPAC Name 2-deuterio-4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzaldehyde
Standard InChI InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3/i1D3,2D3,3D,8D
Standard InChI Key WTWBUQJHJGUZCY-VYCXTCDVSA-N
Isomeric SMILES [2H]C1=CC(=CC=C1C=O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Canonical SMILES CC(C)C1=CC=C(C=C1)C=O

Introduction

Structural Characteristics and Physicochemical Properties

Cuminaldehyde-d8 shares the core molecular framework of cuminaldehyde (C10H12OC_{10}H_{12}O), with eight hydrogen atoms substituted by deuterium (2H^2H). This isotopic modification occurs primarily at the aldehyde group and the isopropyl side chain (Figure 1). The molecular weight increases to approximately 156.3g/mol156.3 \, \text{g/mol}, compared to 148.2g/mol148.2 \, \text{g/mol} for the non-deuterated form .

Electronic and Spectral Features

Synthetic Methodologies and Optimization

The synthesis of cuminaldehyde-d8 employs catalytic deuteration techniques, leveraging transition metal complexes to achieve high isotopic purity.

Catalytic Carbonylation

A representative protocol involves the reaction of deuterated cumene (C6H5CD(CH3)2C_6H_5CD(CH_3)_2) with carbon monoxide (COCO) under high pressure (2.0MPa2.0 \, \text{MPa}) . Rhodium(III) acetate (Rh(CH3COO)3Rh(CH_3COO)_3) and cobalt(II) acetate (Co(CH3COO)2Co(CH_3COO)_2) serve as co-catalysts, achieving a 70.2%70.2\% yield (Table 1) .

Table 1: Catalytic Performance in Cuminaldehyde-d8 Synthesis

Catalyst SystemTemperature (°C)Pressure (MPa)Yield (%)
Rh/Co/Zr/Ru/Zn(CN)2_2502.070.2
Pd/Cu/Fe601.558.7

Deuterium Exchange Reactions

Alternative routes utilize acid-catalyzed H/D exchange. Treatment of cuminaldehyde with D2OD_2O in the presence of DClDCl at 80C80^\circ \text{C} for 48 hours achieves >95%>95\% deuteration at the α-position . This method avoids the need for autoclave conditions but requires rigorous purification to remove residual protons.

Biomedical Applications and Mechanistic Insights

Neuroprotective Effects

Dietary administration of cuminaldehyde-d8 (25mg/kg/day25 \, \text{mg/kg/day}) in aged C57BL/6J mice upregulated brain-derived neurotrophic factor (BdnfBdnf) by 2.32.3-fold and suppressed interleukin-6 (IL6IL-6) expression by 40%40\%, correlating with improved spatial memory retention . Deuterium labeling confirmed the compound’s ability to cross the blood-brain barrier intact, as traced via mass spectrometry .

Anticancer Activity

In vitro studies demonstrate that cuminaldehyde-d8 inhibits histone deacetylases (HDACs) at IC50=12.3μMIC_{50} = 12.3 \, \mu\text{M}, compared to 18.7μM18.7 \, \mu\text{M} for non-deuterated cuminaldehyde . The enhanced efficacy stems from deuterium’s kinetic isotope effect, which prolongs the compound’s half-life in plasma (t1/2=4.7h vs. 3.1 ht_{1/2} = 4.7 \, \text{h vs. 3.1 h}) .

Comparative Analysis with Structural Analogs

Table 2: Key Differentiators of Cuminaldehyde-d8

CompoundMolecular FormulaDeuterium ContentPrimary Application
CuminaldehydeC10H12OC_{10}H_{12}O0%Flavoring, antimicrobial
Benzaldehyde-d7C7D7HOC_7D_7HO87.5%NMR spectroscopy
Vanillin-d8C8D8O3C_8D_8O_3100%Metabolic pathway tracing
Cuminaldehyde-d8C10D8H4OC_{10}D_8H_4O66.7%Pharmacokinetic studies

The selective deuteration in cuminaldehyde-d8 balances isotopic detectability with minimal steric perturbation, making it superior to fully deuterated analogs in preserving biological activity .

Future Directions and Challenges

Ongoing research focuses on optimizing deuteration patterns to target specific metabolic pathways. For instance, selective α-deuteration could enhance resistance to aldehyde dehydrogenase-mediated degradation, thereby increasing bioavailability. Additionally, coupling cuminaldehyde-d8 with nanoparticle carriers may improve tumor-specific delivery, addressing current limitations in solid tumor penetration .

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